3,6,9,12,15-Pentaoxapentacosan-1-ol

Catalog No.
S1893800
CAS No.
23244-49-7
M.F
C20H42O6
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxapentacosan-1-ol

CAS Number

23244-49-7

Product Name

3,6,9,12,15-Pentaoxapentacosan-1-ol

IUPAC Name

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3

InChI Key

QAXPOSPGRHYIHE-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

The exact mass of the compound Pentaethylene glycol monodecyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6,9,12,15-Pentaoxapentacosan-1-ol (CAS 23244-49-7), also known as pentaethylene glycol monodecyl ether or C10E5, is a non-ionic surfactant valued for its precise, well-defined molecular structure. It consists of a ten-carbon hydrophobic decyl chain and a hydrophilic head composed of exactly five ethylene glycol units, terminating in a hydroxyl group. This monodisperse nature distinguishes it from common polydisperse surfactants, providing consistent physicochemical properties crucial for applications sensitive to molecular variability, such as membrane protein research and controlled self-assembly studies.

Substituting this monodisperse compound with lower-cost, polydisperse polyoxyethylene alkyl ethers (like common Brij or Lutensol analogues) is a primary cause of poor reproducibility in sensitive applications. Polydisperse materials contain a distribution of ethylene oxide chain lengths, leading to inconsistent micelle sizes, broad or unpredictable phase transition temperatures (cloud points), and batch-to-batch variability. This lack of molecular precision can compromise results in fields like membrane protein crystallization, controlled drug delivery, and quantitative surface studies, where uniform micellar properties are essential for predictable outcomes and process stability.

Molecular Uniformity: Enables High Experimental and Manufacturing Reproducibility

As a monodisperse compound, 3,6,9,12,15-Pentaoxapentacosan-1-ol has a defined molecular weight of 378.54 g/mol. This contrasts sharply with common commercial substitutes like Brij L23, a polydisperse surfactant which has an *average* of 23 ethylene oxide units but contains a broad distribution of different chain lengths, resulting in an average molecular weight of ~1225 g/mol with inherent batch-to-batch variability. The use of a monodisperse material eliminates a significant source of experimental and process variability.

Evidence DimensionMolecular Weight Distribution
Target Compound Data378.54 g/mol (single, defined species)
Comparator Or BaselinePolydisperse PEG-ether surfactants (e.g., Brij series): Average molecular weight with a distribution of species.
Quantified DifferenceDiscrete molecular weight vs. a statistical average with process-dependent variance.
ConditionsStandard chemical characterization.

This molecular precision is critical for ensuring batch-to-batch consistency in manufacturing and achieving reproducible results in high-stakes research or regulated applications.

Predictable Self-Assembly: Defined Critical Micelle Concentration (CMC) for Precise Process Control

The structurally identical compound, Pentaethylene glycol monododecyl ether (C12E5), a close and well-studied analog, exhibits a sharp and defined Critical Micelle Concentration (CMC) of 0.07 mM (7 x 10⁻⁵ M) at 25°C. This contrasts with polydisperse surfactants, which do not have a single CMC value but rather a CMC range over which micellization occurs. This defined CMC allows for precise control over the concentration needed for solubilization and self-assembly, a critical parameter for reproducible formulation and protein extraction.

Evidence DimensionCritical Micelle Concentration (CMC) at 25°C
Target Compound Data0.07 mM (for the closely related C12E5 analog)
Comparator Or BaselinePolydisperse surfactants: Exhibit a CMC range, not a sharp transition point.
Quantified DifferenceA discrete, predictable concentration point versus a broader, less defined concentration range.
ConditionsAqueous solution at 25°C.

A sharp CMC ensures that processes dependent on micelle formation, such as nanoparticle synthesis or protein solubilization, occur at a predictable and controllable concentration, improving yield and consistency.

Precursor Suitability: Defined Structure for Reliable Downstream Synthesis

The single, defined structure of 3,6,9,12,15-Pentaoxapentacosan-1-ol, with its accessible terminal hydroxyl group, makes it a reliable precursor for further chemical modification. When used in synthesis, it yields a single, predictable product. In contrast, using a polydisperse PEG-ether as a precursor would result in a complex and difficult-to-separate mixture of products with varying PEG chain lengths, complicating purification and compromising the performance of the final material.

Evidence DimensionReaction Product Complexity
Target Compound DataYields a single, monodisperse product upon derivatization.
Comparator Or BaselinePolydisperse PEG-ether precursor: Yields a complex mixture of products with varying PEG lengths.
Quantified DifferenceMonodisperse product vs. polydisperse product mixture.
ConditionsStandard organic reactions targeting the terminal hydroxyl group (e.g., esterification, etherification, tosylation).

For synthesizing functional surfactants, polymer building blocks, or bioconjugation linkers, starting with a monodisperse precursor is essential for obtaining a pure, well-characterized final product.

Structural Biology: Solubilization and Stabilization of Membrane Proteins

The defined structure and resulting uniform micelle size of this compound make it suitable for the gentle extraction and stabilization of membrane proteins for structural studies like crystallography or cryo-EM. Unlike polydisperse detergents that can create heterogeneous protein-micelle complexes, its uniformity promotes the formation of consistent, stable complexes, which is a prerequisite for obtaining high-resolution structural data.

Drug Formulation and Delivery: Creating Monodisperse Nanocarriers

The precise CMC and molecular structure enable the formulation of vesicles and nanoparticles with a narrow size distribution. This is critical in drug delivery, where particle size directly influences bioavailability, circulation time, and cellular uptake. Using a monodisperse surfactant provides greater control over these factors compared to polydisperse alternatives, which produce less uniform carrier systems.

Advanced Materials Synthesis: High-Purity Precursor for Functional Polymers and Surfaces

As a high-purity building block, this compound is the right choice for synthesizing well-defined functional materials. Its terminal hydroxyl group can be reliably modified to create specific polymer architectures, surface grafting agents, or functionalized surfactants for bioconjugation, ensuring the final material has predictable and uniform properties without contamination from undesired PEG-length variants.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

378.29813906 Da

Monoisotopic Mass

378.29813906 Da

Heavy Atom Count

26

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23244-49-7

Wikipedia

Pentaethylene glycol monodecyl ether

Use Classification

Cosmetics -> Emulsifying

Dates

Last modified: 08-16-2023

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